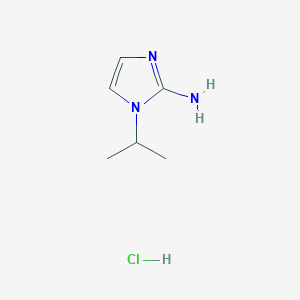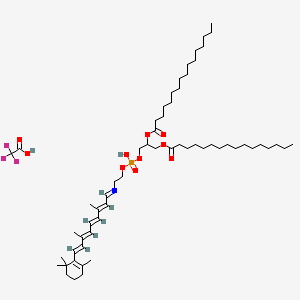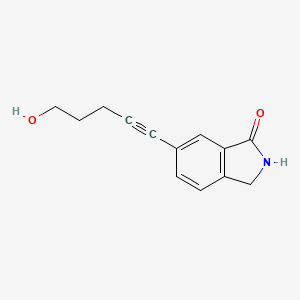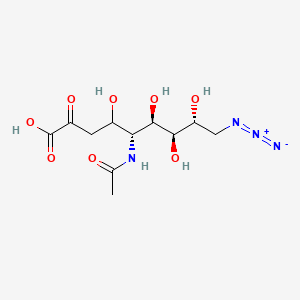
N-Acetyl-9-azido-9-deoxyneuraminic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-9-azido-9-deoxyneuraminic Acid is a chemically modified sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This compound is particularly notable for its use in metabolic glycan labeling, which allows for the study of glycan-protein interactions and sialylation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-azido-9-deoxyneuraminic Acid typically involves the azidation of N-acetylneuraminic acid. This process can be achieved through the reaction of N-acetylneuraminic acid with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale azidation reactions followed by purification steps to achieve the desired purity levels. The compound is often stored under inert gas and at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-9-azido-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of N-acetylneuraminic acid.
Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis.
Reducing Agents: Such as hydrogen gas or palladium on carbon for the reduction of the azido group.
Major Products
Amine Derivatives: Formed through the reduction of the azido group.
Click Chemistry Products: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Acetyl-9-azido-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of N-Acetyl-9-azido-9-deoxyneuraminic Acid involves its incorporation into glycans through metabolic labeling. Once incorporated, the azido group can be selectively targeted for further chemical modifications, such as click chemistry reactions. This allows researchers to study glycan-protein interactions and the pathways involved in sialylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, which lacks the azido modification.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Another modified sialic acid used as a neuraminidase inhibitor.
Uniqueness
N-Acetyl-9-azido-9-deoxyneuraminic Acid is unique due to its azido group, which allows for selective chemical modifications and applications in click chemistry. This makes it particularly valuable for studying glycan-protein interactions and developing glycan-based materials .
Propriétés
Formule moléculaire |
C11H18N4O8 |
|---|---|
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |
Clé InChI |
RCMJNJVGOFCOSP-ZADJLXCWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


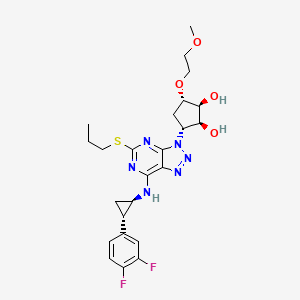
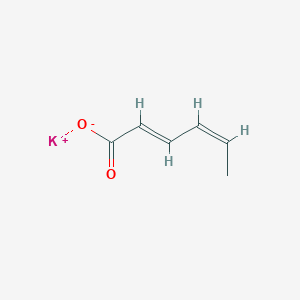

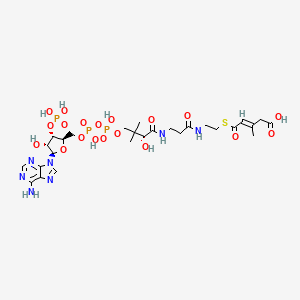
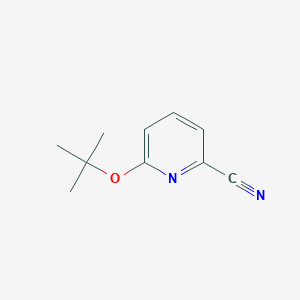
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)

![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
